structure of 3-O-Benzyl-a-D-mannopyranoside
structure of 3-O-Benzyl-a-D-mannopyranoside
An In-Depth Technical Guide to the Structure and Utility of 3-O-Benzyl-α-D-mannopyranoside
Introduction
In the intricate field of glycobiology and carbohydrate chemistry, the synthesis of complex oligosaccharides is paramount for unraveling their diverse biological roles and for the development of novel therapeutics. Within the synthetic chemist's toolkit, selectively protected monosaccharide building blocks are indispensable. 3-O-Benzyl-α-D-mannopyranoside is one such pivotal intermediate, a cornerstone in the assembly of mannose-containing glycans. Its strategic design, featuring a persistent benzyl ether at a specific position, grants chemists precise control over synthetic pathways.
This guide serves as a technical deep-dive into the molecular architecture, physicochemical characteristics, synthesis, and structural elucidation of 3-O-Benzyl-α-D-mannopyranoside. Authored for researchers, medicinal chemists, and drug development professionals, it aims to provide not just the "what" but the "why," grounding its structure in the context of its function as a versatile synthetic tool.
Part 1: Molecular Architecture and Physicochemical Properties
The Core Structure: A Strategic Design
The structure of 3-O-Benzyl-α-D-mannopyranoside is a testament to functional chemical design. Its architecture can be dissected into three key components:
-
The D-Mannopyranoside Core: The molecule is built upon a D-mannose sugar, which exists in its thermodynamically stable six-membered ring form, known as a pyranose. A defining feature of mannose is the stereochemistry at the C2 position, where the hydroxyl group is in an axial orientation. This configuration has profound implications for its reactivity and the stereochemical outcome of glycosylation reactions.
-
The α-Anomeric Configuration: The anomeric carbon (C1) is the stereocenter created upon cyclization. In this molecule, the substituent at C1 is in an axial position, defining it as the α-anomer. This stereochemistry is critical as the anomeric linkage is a primary determinant of the final three-dimensional shape of an oligosaccharide and its ability to bind to biological receptors.
-
The 3-O-Benzyl Ether: The defining feature is the benzyl group (a phenylmethyl group, -CH₂C₆H₅) attached via an ether linkage to the oxygen atom at the C3 position. This is not a random modification. The benzyl group serves as a robust protecting group, chemically shielding the C3-hydroxyl. Its stability under a wide array of reaction conditions allows for chemical modifications at other positions (C2, C4, C6) before its strategic removal.
Below is a diagram illustrating the logical relationship between the structural components.
Caption: Logical construction of 3-O-Benzyl-α-D-mannopyranoside.
Key Physicochemical Data
A summary of the key physicochemical properties is essential for laboratory use. The data presented below is a consolidation from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₃H₁₈O₆ | [1][2] |
| Molecular Weight | 270.28 g/mol | [1][2] |
| CAS Number | 65926-00-3 (for α,β-mixture) | [2] |
| Appearance | Amorphous white powder or solid | [3][4] |
| Melting Point | 50-52°C (α,β-mixture) | [3] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |
Part 2: Synthesis and Chemical Reactivity
The Rationale for the 3-O-Benzyl Moiety
In multistep oligosaccharide synthesis, the choice of protecting groups is a critical strategic decision. The benzyl ether at the C3 position of this molecule is chosen for several compelling reasons:
-
Chemical Stability: Benzyl ethers are exceptionally stable across a broad pH range. They are resistant to the acidic and basic conditions often required to remove other common protecting groups like acetates, silyl ethers, or acetals. This orthogonality is the cornerstone of complex synthetic strategies.
-
Ease of Removal: Despite its stability, the benzyl group can be cleanly and efficiently removed under mild conditions via catalytic hydrogenation (e.g., using palladium on carbon (Pd/C) and a hydrogen atmosphere). This deprotection step typically proceeds with high yield and does not affect other functional groups, ensuring the integrity of the final product.
-
Regiochemical Control: By protecting the C3 hydroxyl, the remaining hydroxyl groups at C2, C4, and C6 are left available for subsequent reactions, most notably glycosylation. The synthesis of 3,6-di-O-(α-D-mannopyranosyl)-D-mannose, for instance, relies on a building block with free hydroxyls at the 3 and 6 positions.[5] The 3-O-benzyl protection strategy enables the precise construction of such specific linkages.
Synthetic Strategy Overview
The synthesis of 3-O-Benzyl-α-D-mannopyranoside requires a multi-step approach involving selective protection and deprotection. A common pathway begins with a more readily available, fully protected mannose derivative.
Caption: General synthetic workflow for regioselective benzylation.
Experimental Protocol: Stannylene Acetal Mediated Benzylation
This protocol is a representative method that leverages the formation of a temporary stannylene acetal to activate a specific hydroxyl group for regioselective benzylation. This approach is a classic example of achieving selectivity in carbohydrate chemistry.[5]
Objective: To selectively benzylate the C3 hydroxyl of Benzyl α-D-mannopyranoside.
Materials:
-
Benzyl α-D-mannopyranoside
-
Bis(tributyltin) oxide, (Bu₃Sn)₂O
-
Toluene, anhydrous
-
Benzyl bromide (BnBr)
-
Tetrabutylammonium bromide (TBAB)
-
Methanol
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Stannylene Acetal Formation:
-
A solution of Benzyl α-D-mannopyranoside (1 equivalent) and bis(tributyltin) oxide (1.1 equivalents) in anhydrous toluene is heated to reflux with a Dean-Stark apparatus.
-
Causality: This step forms a tributylstannylene acetal, most commonly across the C2 and C3 hydroxyls. The formation of this intermediate selectively enhances the nucleophilicity of the C3 oxygen over the others. Water is removed azeotropically to drive the reaction to completion.
-
-
Regioselective Benzylation:
-
After cooling the solution to room temperature, tetrabutylammonium bromide (1.2 equivalents) and benzyl bromide (1.2 equivalents) are added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80°C) and monitored by Thin Layer Chromatography (TLC).
-
Causality: TBAB acts as a phase-transfer catalyst. The activated C3 oxygen attacks the benzylic carbon of benzyl bromide in an Sₙ2 reaction, forming the desired 3-O-benzyl ether.
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The crude residue is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography is essential to separate the desired 3-O-benzylated product from unreacted starting material, over-benzylated byproducts (e.g., 2,3-di-O-benzyl), and tin residues. The polarity difference between these compounds allows for effective separation.
-
Part 3: Structural Elucidation and Characterization
Confirming the precise structure and purity of 3-O-Benzyl-α-D-mannopyranoside is non-negotiable. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure of organic molecules in solution.
-
¹H NMR Spectroscopy: This technique provides information on the chemical environment and connectivity of hydrogen atoms.
-
Aromatic Protons: A multiplet signal between 7.2-7.4 ppm is the unmistakable signature of the five protons on the phenyl ring of the benzyl group.[6]
-
Anomeric Proton (H-1): A characteristic doublet appearing around 4.8-5.0 ppm with a small coupling constant (J₁,₂ ≈ 1.5-2.0 Hz) confirms the α-configuration (an axial-equatorial relationship between H-1 and H-2).
-
Benzyl CH₂ Protons: A two-proton singlet (or a pair of doublets if diastereotopic) appears around 4.5-4.7 ppm, confirming the presence of the -OCH₂-Ph moiety.
-
Ring Protons (H-2 to H-6): These protons appear as a complex series of multiplets between 3.5-4.2 ppm. Their specific shifts and couplings require advanced 2D NMR techniques (like COSY and TOCSY) for unambiguous assignment.
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton.
-
Aromatic Carbons: Signals appear in the 127-138 ppm region.
-
Anomeric Carbon (C-1): A distinct signal around 98-102 ppm is characteristic of an α-mannopyranoside.
-
C-3 Carbon: The carbon bearing the benzyl ether (C-3) will be shifted downfield (around 78-82 ppm) compared to the other ring carbons bearing hydroxyl groups.
-
Benzyl CH₂ Carbon: A signal around 72-75 ppm corresponds to the benzylic carbon.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. For 3-O-Benzyl-α-D-mannopyranoside, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₈O₆) by providing a highly accurate mass measurement that matches the calculated value (270.1103). A common fragmentation pattern observed would be the loss of the benzyl group (mass 91) or the benzyloxy group (mass 107).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ indicates the presence of the remaining free hydroxyl groups.
-
C-H Stretches: Absorptions around 3000-3100 cm⁻¹ are due to the aromatic C-H bonds, while those just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) correspond to the aliphatic C-H bonds of the pyranose ring and the benzylic CH₂.[7]
-
C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-O Stretch: A strong C-O stretching band in the 1000-1150 cm⁻¹ region is indicative of the ether linkages and hydroxyl groups.
Part 4: Application in Drug Development and Glycobiology
A Gateway to Biologically Active Glycans
The true value of 3-O-Benzyl-α-D-mannopyranoside lies in its role as a versatile building block. Mannose-containing oligosaccharides are integral components of glycoproteins on cell surfaces and are central to many biological recognition events.[4] These include:
-
Immunology: High-mannose glycans on pathogens are recognized by mannose-binding lectins (MBLs) and other receptors of the innate immune system.
-
Infectious Disease: Many viruses and bacteria use surface lectins to bind to mannose structures on host cells as the first step of infection.
By using 3-O-Benzyl-α-D-mannopyranoside, researchers can synthesize specific oligosaccharide fragments that mimic these natural structures.[8] These synthetic glycans can then be used as probes to study biological interactions, or as active pharmaceutical ingredients themselves, for example, as vaccine adjuvants or as competitive inhibitors to block pathogen adhesion.
Caption: Role of 3-O-Benzyl-α-D-mannopyranoside in drug discovery.
Conclusion
3-O-Benzyl-α-D-mannopyranoside is far more than a simple derivative of mannose. It is a strategically engineered molecule whose value is derived from the precise placement of a single benzyl protecting group. This design provides the chemical stability and reactivity control required for the logical, stepwise assembly of complex and biologically significant oligosaccharides. A thorough understanding of its structure, the rationale behind its synthesis, and the methods for its characterization is fundamental for any researcher aiming to harness the therapeutic potential of carbohydrates. As the fields of glycobiology and chemical immunology continue to expand, the utility of such well-defined building blocks will only grow in importance.
References
- ChemicalBook. 3-O-Benzyl-α,β-D-mannopyranoside | 65926-00-3.
- ChemicalBook. BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis.
-
ResearchGate. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. [Link]
- MDPI.
-
National Center for Biotechnology Information. Benzyl Alpha-D-Mannopyranoside | C13H18O6. PubChem. [Link]
-
PubMed. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. [Link]
-
Uniprot. 3-O-alpha-D-mannopyranosyl-alpha-D-mannopyranose xylosylphosphotransferase. [Link]
-
SciSpace. Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. [Link]
-
Hindawi. Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. [Link]
-
SpringerLink. Crystal Structure of Methyl 2,3-di-O-benzyl-α-d-(4-2H)- Glucopyranoside. [Link]
-
LookChem. Cas 141020-36-2,methyl 2-O-benzyl-6-deoxy-3-C-methyl-α-D-mannopyranoside. [Link]
-
MDPI. Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). [Link]
Sources
- 1. Benzyl Alpha-D-Mannopyranoside | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-O-Benzyl-α,β-D-mannopyranoside | CAS 65926-00-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-O-Benzyl-α,β-D-mannopyranoside | 65926-00-3 [amp.chemicalbook.com]
- 4. BENZYL ALPHA-D-MANNOPYRANOSIDE | 15548-45-5 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. pubs.acs.org [pubs.acs.org]
